Cas no 1010924-17-0 (3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid)

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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- MDL: MFCD10042174
- インチ: 1S/C17H14N2O4/c1-10-18-15-9-11(17(21)22)3-8-14(15)16(20)19(10)12-4-6-13(23-2)7-5-12/h3-9H,1-2H3,(H,21,22)
- InChIKey: KGVKKAMNNJVRON-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(C2=CC=C(OC)C=C2)C=1C
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 1111870-500MG |
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
1010924-17-0 | 95% | 500MG |
$300 | 2023-07-05 | |
A2B Chem LLC | BA37892-500mg |
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
1010924-17-0 | 95% | 500mg |
$534.00 | 2024-04-20 | |
OTAVAchemicals | 1111870-100MG |
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
1010924-17-0 | 95% | 100MG |
$200 | 2023-07-05 | |
OTAVAchemicals | 1111870-250MG |
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
1010924-17-0 | 95% | 250MG |
$250 | 2023-07-05 | |
A2B Chem LLC | BA37892-250mg |
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
1010924-17-0 | 95% | 250mg |
$478.00 | 2024-04-20 | |
A2B Chem LLC | BA37892-100mg |
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid |
1010924-17-0 | 95% | 100mg |
$423.00 | 2024-04-20 |
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid (CAS: 1010924-17-0)
The compound 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 1010924-17-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and mechanisms of action. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes microwave-assisted organic synthesis (MAOS) to achieve higher efficiency and reduced reaction times. This method not only enhances the scalability of the compound but also minimizes the formation of by-products, which is critical for its potential use in pharmaceutical formulations.
In addition to synthetic advancements, the biological activity of this quinazoline derivative has been extensively investigated. Preliminary in vitro studies have demonstrated its potent inhibitory effects on specific kinase enzymes, particularly those involved in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective inhibition of the JAK2/STAT3 pathway, suggesting its potential as a therapeutic agent for inflammatory diseases and certain cancers. Further mechanistic studies are underway to explore its interactions with other molecular targets.
The pharmacokinetic and pharmacodynamic properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid have also been a focal point of recent research. A 2024 preclinical study evaluated its bioavailability and metabolic stability, revealing favorable oral absorption and moderate plasma half-life in rodent models. These findings underscore the compound's potential as a viable candidate for further drug development, although additional optimization may be required to address its solubility and tissue distribution challenges.
Looking ahead, researchers are exploring the therapeutic potential of this compound in combination therapies and as part of drug delivery systems. For example, a recent patent application highlights its incorporation into nanoparticle-based formulations to enhance targeted delivery to tumor sites. Such innovations could significantly improve its efficacy and reduce off-target effects, paving the way for clinical trials in the near future.
In conclusion, 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 1010924-17-0) represents a promising scaffold in medicinal chemistry, with ongoing research efforts aimed at unlocking its full therapeutic potential. The compound's multifaceted biological activities, coupled with advancements in its synthesis and formulation, position it as a compelling candidate for future drug development initiatives. Continued interdisciplinary collaboration will be essential to translate these findings into clinically relevant therapies.
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